4-Chloro-1,2,5-thiadiazol-3-ol

Organic Synthesis Medicinal Chemistry Building Blocks

Dichloro-thiadiazoles lack orthogonal functional handles, limiting synthetic flexibility. This chlorohydroxy-thiadiazole solves that with distinct Cl and OH groups for sequential derivatization. - **Key advantage**: Selective O-alkylation/acylation followed by nucleophilic Cl substitution; zero rotatable bonds for fragment-based screening. - **Proven utility**: Intermediate for FP-TZTP (M2 PET tracer); nanomolar adenosine A2a receptor antagonists derived. - **Supply**: Solid, stable, weighable form; 97-98% purity typical.

Molecular Formula C2HClN2OS
Molecular Weight 136.56 g/mol
CAS No. 5728-15-4
Cat. No. B3022091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,2,5-thiadiazol-3-ol
CAS5728-15-4
Molecular FormulaC2HClN2OS
Molecular Weight136.56 g/mol
Structural Identifiers
SMILESC1(=O)C(=NSN1)Cl
InChIInChI=1S/C2HClN2OS/c3-1-2(6)5-7-4-1/h(H,5,6)
InChIKeyBHBZGQBBRQJXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1,2,5-thiadiazol-3-ol: Heterocyclic Building Block Overview


4-Chloro-1,2,5-thiadiazol-3-ol (CAS 5728-15-4) is a heterocyclic compound belonging to the 1,2,5-thiadiazole class, characterized by a five-membered ring containing one sulfur and two nitrogen atoms, substituted with a chlorine atom at the 4-position and a hydroxyl group at the 3-position [1]. This compound exhibits a molecular formula of C₂HClN₂OS and a molecular weight of 136.56 g/mol, and is typically supplied with a purity of 97-98% . Its primary utility lies as a versatile building block in organic synthesis, particularly in the preparation of more complex thiadiazole derivatives for pharmaceutical and agrochemical research [2]. The distinct reactivity conferred by its dual functional groups enables selective derivatization pathways that are not readily accessible with structurally similar thiadiazole analogs.

Heterocyclic building block with orthogonal chloro and hydroxyl handles for sequential derivatization
Conformationally rigid (0 rotatable bonds) to support structure-based design and fragment elaboration
Solid-state form facilitates precise weighing and recrystallization-based purification workflows

4-Chloro-1,2,5-thiadiazol-3-ol Synthetic Uniqueness vs. Analogs


Although several chlorinated thiadiazole building blocks are commercially available (e.g., 3,4-dichloro-1,2,5-thiadiazole, 5-chloro-1,2,4-thiadiazole), generic substitution in synthetic pathways is often unfeasible due to critical differences in electronic properties, regioselectivity, and downstream reactivity. The presence of the hydroxyl group at the 3-position in 4-chloro-1,2,5-thiadiazol-3-ol introduces a hydrogen bond donor and a nucleophilic site that can be selectively functionalized, whereas dichloro analogs lack this orthogonal handle, leading to distinct reaction outcomes and product profiles . Furthermore, the specific 1,2,5-thiadiazole ring isomer exhibits unique electronic characteristics compared to 1,2,3- or 1,2,4-thiadiazole congeners, which can significantly impact the stability and biological activity of derived compounds [1]. This necessitates a data-driven approach to building block selection, as the following quantitative evidence will demonstrate.

Attribute
4-Chloro-1,2,5-thiadiazol-3-ol
3,4-Dichloro-1,2,5-thiadiazole
H-Bond Donor
1 (selective O-functionalization)
0 (no orthogonal handle)
Physical State
Solid (recrystallization feasible)
Liquid (distillation may be required)
Reactivity Profile
Sequential OH then Cl substitution
Competing bis-substitution likely

4-Chloro-1,2,5-thiadiazol-3-ol Quantitative Differentiation Evidence


H-Bond Donor Enables Orthogonal Functionalization

4-Chloro-1,2,5-thiadiazol-3-ol possesses one hydrogen bond donor (the hydroxyl group), in contrast to 3,4-dichloro-1,2,5-thiadiazole, which has zero hydrogen bond donors . This fundamental difference in molecular topology enables selective O-alkylation or O-acylation of the hydroxyl group while leaving the chloro substituent intact for subsequent nucleophilic aromatic substitution, providing a sequential derivatization strategy that is unavailable with the dichloro analog [1].

Orthogonal Handles
Reported
1 H-bond donor vs 0
Enables selective O-alkylation prior to chloro substitution
Sequential derivatization strategy not possible with dichloro analog
Organic Synthesis Medicinal Chemistry Building Blocks

Conformational Rigidity for Structure-Based Drug Design

4-Chloro-1,2,5-thiadiazol-3-ol exhibits a rotatable bond count of zero, a property shared with 3,4-dichloro-1,2,5-thiadiazole but distinct from many non-halogenated thiadiazole building blocks . This complete conformational rigidity minimizes entropic penalties upon target binding and facilitates more accurate molecular docking predictions, a critical advantage in fragment-based and structure-guided drug design campaigns [1].

Conformational Rigidity
Reported
0 rotatable bonds
Supports docking accuracy in fragment-based design
Chloro substituent adds reactivity without introducing flexibility
Computational Chemistry Medicinal Chemistry Fragment-Based Drug Design

Solid-State Handling and Purification Advantages

4-Chloro-1,2,5-thiadiazol-3-ol is a solid at room temperature with a boiling point of 185.6 °C at 760 mmHg, whereas the structurally similar 3,4-dichloro-1,2,5-thiadiazole is a liquid with a boiling point of 158 °C . This physical state divergence influences both laboratory handling (weighing, transfer) and purification strategies (e.g., recrystallization vs. distillation), with implications for process scalability and cost.

Solid-State Handling
Data to verify
Solid, bp 185.6 °C
Simplifies recrystallization and reduces volatility losses
3,4-Dichloro analog is a liquid (bp 158 °C); vendor-reported data
Process Chemistry Analytical Chemistry Building Blocks

Fragment Utility in GPCR Lead Optimization

A derivative incorporating the 4-chloro-1,2,5-thiadiazol-3-yl fragment, specifically 8-{2-[(2R)-4-(4-chloro-1,2,5-thiadiazol-3-yl)-2-methylpiperazin-1-yl]ethyl}-2,2-difluoro[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine, exhibited a Ki of 1.80 nM against the human adenosine A2a receptor in a competition binding assay [1]. While direct comparative data for the parent compound are not available, this nanomolar potency underscores the fragment's utility as a privileged scaffold in GPCR-targeted drug discovery, particularly when compared to non-halogenated thiadiazole analogs that often yield lower affinity leads [2].

GPCR Fragment Potency
Class-level inference
Ki = 1.80 nM (A2aR)
Supports fragment-based GPCR lead optimization
Derivative data; >10-fold affinity observed vs non-halogenated analogs
Medicinal Chemistry GPCR Lead Optimization

4-Chloro-1,2,5-thiadiazol-3-ol Optimal Application Scenarios


Sequential Derivatization for Thiadiazole Libraries

Leverage the orthogonal reactivity of the hydroxyl and chloro groups for the systematic construction of diverse thiadiazole libraries. The hydroxyl group can be selectively O-alkylated or O-acylated under mild conditions, followed by nucleophilic aromatic substitution at the C4-chloro position to introduce amine, thiol, or other nucleophilic substituents. This sequential strategy, enabled by the compound's single hydrogen bond donor and solid-state handling properties, minimizes side reactions and improves overall synthetic efficiency compared to dichloro analogs .

Fragment-Based Drug Discovery for GPCRs and Kinases

Employ 4-chloro-1,2,5-thiadiazol-3-ol as a rigid, halogenated fragment in fragment-based screening and structure-guided optimization campaigns. The zero rotatable bond count ensures minimal conformational entropy loss upon target binding, while the chloro substituent provides a reactive handle for fragment elaboration. The demonstrated nanomolar potency of derived compounds against the adenosine A2a receptor validates this fragment's potential to generate high-affinity leads for GPCR and kinase targets [1].

Muscarinic PET Tracer Synthesis for Neuroimaging

Utilize 4-chloro-1,2,5-thiadiazol-3-ol as a key intermediate in the preparation of FP-TZTP, an M2-selective muscarinic agonist used in positron emission tomography (PET) imaging for Alzheimer's disease research. The chloro substituent serves as a critical leaving group in the synthetic sequence, and the compound's solid-state form facilitates precise weighing and handling in radiochemistry laboratories .

Application
Selection Property
Validation Focus
Sequential derivatization libraries
Orthogonal reactivity (OH & Cl)
Selective O-functionalization then SNAr at C4
Fragment-based GPCR/kinase discovery
Conformational rigidity (0 rot bonds)
Target engagement and docking prediction accuracy
PET tracer intermediate (FP-TZTP)
Chloro leaving group, solid-state precision
Radiochemical handling and purity control

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